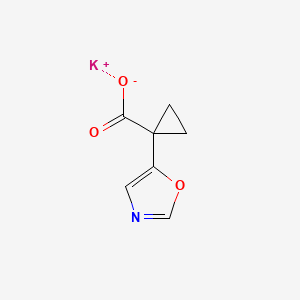
Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound with the CAS Number: 2375269-61-5 . It has a molecular weight of 191.23 . The compound is a powder and is stored at a temperature of 4°C .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI Code for Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is 1S/C7H7NO3.K/c9-6(10)7(1-2-7)5-3-8-4-11-5;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 .Chemical Reactions Analysis
Oxazole derivatives have been synthesized using various methods. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a powder and is stored at a temperature of 4°C . The compound has a molecular weight of 191.23 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Approaches: Research has demonstrated the synthesis of 2,4,5-trisubstituted oxazoles through a reaction involving trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride, showcasing the chemical versatility and reactivity of cyclopropane derivatives (Selvi & Srinivasan, 2014).
- Polyelectrolyte Development: The potassium salt of poly(trimethylene-1,1-dicarboxylic acid) represents a new family of polyelectrolytes, indicating the importance of potassium-based compounds in creating novel polymeric materials with significant thermal stability and unique solubility properties (Penelle & Xie, 2001).
Chemical Reactions and Mechanisms
- Metal-Free Reaction Conditions: The ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups by boronic acids and potassium organotrifluoroborates under metal-free conditions has been developed, highlighting the role of potassium in facilitating novel organic transformations (Ortega & Csákÿ, 2016).
- Stabilization of Substituted Triazenide Oxides: Research into the stabilization and structural analysis of potassium-3-(4-carboxylatophenyl)-1-methyltriazene N-oxide illustrates the significance of potassium in stabilizing complex organic frameworks, contributing to the understanding of mesoionic compounds (Hörner et al., 2007).
Material Science and Catalysis
- Cyclopropylation Reactions: The development of a Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate for O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles demonstrates the utility of potassium in catalytic processes, offering a strategic approach to synthesizing cyclopropyl derivatives with broad applications in medicinal chemistry (Derosa et al., 2018).
Advanced Organic Synthesis
- Novel Heterocyclic Systems: The synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid showcases the role of potassium in the creation of new heterocyclic compounds with potential pharmacological significance, illustrating the breadth of chemical explorations enabled by potassium-based reactants (Sharba et al., 2005).
Safety and Hazards
The safety information available indicates that Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c9-6(10)7(1-2-7)5-3-8-4-11-5;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMYUVDRYGXHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CO2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)



![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)